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Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422

For Immediate Release — This guide provides a detailed comparative analysis of the kinase
selectivity profile of AZ13705339 hemihydrate, a potent inhibitor of p21-activated kinase 1
(PAK1). The data presented herein is intended for researchers, scientists, and drug
development professionals to facilitate an objective assessment of AZ13705339's performance
against various PAK isoforms.

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial
regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is
divided into two groups: Group | (PAK1, PAK2, and PAK3) and Group Il (PAK4, PAK5, and
PAK®G).[1] Isoform-selective inhibition of PAKs is a key objective in the development of targeted
therapies, as individual isoforms can have distinct and sometimes opposing biological roles.
AZ13705339 has been identified as a highly potent and selective inhibitor of PAK1.[2]

Quantitative Selectivity Profile

The inhibitory activity of AZ13705339 was assessed against multiple PAK isoforms. The
compound demonstrates exceptional potency against PAK1 and PAK2, with sub-nanomolar
affinity. The selectivity against other PAK isoforms and a broader panel of kinases highlights its
specificity.
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Kinase Isoform Measurement Type Value (nM)
PAK1 ICso 0.33

PAK1 Kd 0.28

PAK?2 Kd 0.32

PAK4 ICso >1000

Table 1: In vitro inhibitory activity of AZ13705339 against PAK isoforms. Data sourced from
McCoull et al., 2016.

In a broader kinase panel screening, AZ13705339 demonstrated high selectivity. Out of a panel
of numerous kinases, only a few, primarily from the Src family, showed greater than 80%
inhibition at a concentration of 100 nM.

Experimental Protocols

The quantitative data presented in this guide was generated using established biochemical
assays. The following is a detailed description of the methodologies employed.

PAK1 and PAK4 Enzyme Assays (ICso Determination)

The enzymatic activity of PAK1 and PAK4 was determined using a mobility shift assay. The
assay measures the phosphorylation of a substrate peptide by the respective kinase.

Materials:

Recombinant human PAK1 or PAK4 enzyme

Fluorescently labeled substrate peptide

e ATP

Assay buffer (HEPES, MgClz, Brij-35, DTT)

AZ13705339 hemihydrate serially diluted in DMSO
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Stop solution (EDTA)

Procedure:

The kinase, substrate peptide, and AZ13705339 were pre-incubated in the assay buffer for
60 minutes at room temperature.

The kinase reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a specified time at room temperature.

The reaction was terminated by the addition of a stop solution containing EDTA.

The reaction products (phosphorylated and unphosphorylated substrate) were separated by
electrophoresis.

The amount of phosphorylated substrate was quantified by fluorescence detection.

ICso0 values were determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinase Binding Affinity Assays (Kd Determination)

The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was determined using the
DiscoveRx KINOMEscan™ competition binding assay. This assay measures the ability of a

compound to displace a ligand from the active site of the kinase.

Methodology:

An active site-directed ligand is immobilized on a solid support.

The kinase of interest is incubated with the immobilized ligand and the test compound
(AZ13705339).

The amount of kinase bound to the solid support is quantified.

The Kd value is determined from the concentration of the test compound that results in 50%
displacement of the kinase from the immobilized ligand.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of Group | PAKs and the
experimental workflow for determining kinase inhibition.

Rac/Cdc42-GTP Activation

n Downstream Substrates

ibiti Cellular Responses
,,,,,,,,,,,, (e.g., LIMK, Raf-1)

(Cytoskeletal reorganization, Proliferation, Survival)

Click to download full resolution via product page

Caption: Simplified signaling pathway of Group | PAK activation and inhibition.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15605422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Assay Preparation

Prepare serial dilutions Pre-incubate
of AZ13705339

i \K\izase Reaction

Mix Kinase, Substrate, Initiate reaction
and Inhibitor with ATP

l

Incubate at RT

l

Stop reaction
with EDTA

Detection & Analysis

Separate products
(Electrophoresis)

'

Quantify phosphorylated
substrate

l

Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for determining kinase inhibition via a mobility shift assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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